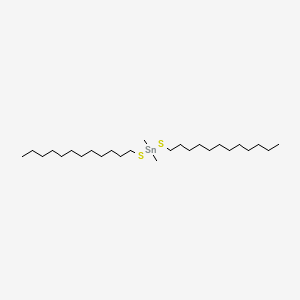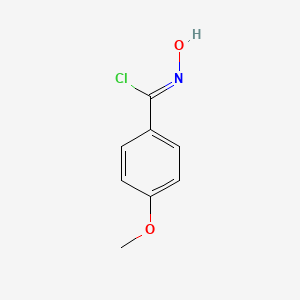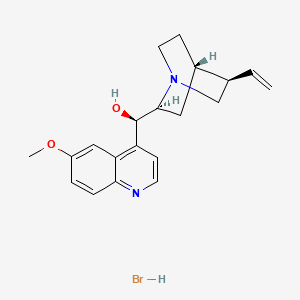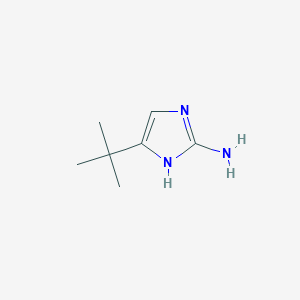![molecular formula C10H6ClN3 B1600370 4-クロロイミダゾ[1,2-a]キノキサリン CAS No. 191349-69-6](/img/structure/B1600370.png)
4-クロロイミダゾ[1,2-a]キノキサリン
概要
説明
4-Chloroimidazo[1,2-a]quinoxaline is a heterocyclic compound with the molecular formula C10H6ClN3. It is a derivative of imidazo[1,2-a]quinoxaline, characterized by the presence of a chlorine atom at the 4th position. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science.
科学的研究の応用
4-Chloroimidazo[1,2-a]quinoxaline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor, anticonvulsant, and antifungal agents
Material Science: Its derivatives are explored for their potential use in organic electronics and photonics.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
作用機序
Target of Action
4-Chloroimidazo[1,2-a]quinoxaline has been identified as a potential antifungal agent against phytopathogenic fungi . It has also shown high cytotoxic activities on melanoma cell lines . Therefore, its primary targets are the cells of these fungi and melanoma cells.
Mode of Action
The compound exerts its antifungal effects by disrupting hyphal differentiation, spore germination, and germ tube growth . This disruption inhibits the growth and proliferation of the fungi.
Biochemical Pathways
Given its impact on hyphal differentiation, spore germination, and germ tube growth, it likely affects the pathways related to these processes in fungi . In melanoma cells, it may interfere with the pathways related to cell proliferation and survival .
Pharmacokinetics
The presence of an amino acid in some derivatives of this compound has been shown to significantly enhance water solubility, which could improve its bioavailability .
Result of Action
The result of the action of 4-Chloroimidazo[1,2-a]quinoxaline is the inhibition of growth and proliferation of targeted fungi and melanoma cells . This leads to a decrease in the spread of these organisms and cells, potentially controlling the spread of fungal infections and melanoma.
生化学分析
Biochemical Properties
4-Chloroimidazo[1,2-a]quinoxaline plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been identified as an antagonist of adenosine and benzodiazepine receptors A1, and an inhibitor of SK2, PIM, IkB kinases, as well as PDE4, PDE9, and PDE10A phosphodiesterases . These interactions are essential for its biological activities, particularly its anticancer effects. The compound’s ability to inhibit these enzymes and receptors suggests its potential in modulating various biochemical pathways.
Cellular Effects
4-Chloroimidazo[1,2-a]quinoxaline exhibits significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has shown cytotoxic activity against melanoma, T-lymphoma, myeloid leukemia, and colon cancer cells . The compound’s impact on cell signaling pathways, such as those involving adenosine and benzodiazepine receptors, contributes to its ability to modulate gene expression and cellular metabolism, leading to its observed anticancer effects.
Molecular Mechanism
The molecular mechanism of 4-Chloroimidazo[1,2-a]quinoxaline involves its binding interactions with various biomolecules. It exerts its effects by inhibiting specific enzymes and receptors, leading to changes in gene expression and cellular function. For example, its inhibition of phosphodiesterases results in altered levels of cyclic nucleotides, which are crucial for cell signaling . Additionally, the compound’s interaction with adenosine and benzodiazepine receptors affects neurotransmission and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloroimidazo[1,2-a]quinoxaline change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Chloroimidazo[1,2-a]quinoxaline remains stable under specific conditions, such as inert atmosphere and temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of 4-Chloroimidazo[1,2-a]quinoxaline vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies have shown that the compound’s efficacy and safety profile depend on the dosage administered, with threshold effects observed at specific concentrations.
Metabolic Pathways
4-Chloroimidazo[1,2-a]quinoxaline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity. The compound’s metabolism may affect metabolic flux and metabolite levels, contributing to its overall effects on cellular function . Understanding the metabolic pathways of 4-Chloroimidazo[1,2-a]quinoxaline is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 4-Chloroimidazo[1,2-a]quinoxaline within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation . These interactions determine the compound’s availability at target sites, affecting its efficacy and safety. Studies have shown that 4-Chloroimidazo[1,2-a]quinoxaline is distributed throughout various tissues, with specific accumulation in target cells.
Subcellular Localization
The subcellular localization of 4-Chloroimidazo[1,2-a]quinoxaline plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications. Studies have indicated that 4-Chloroimidazo[1,2-a]quinoxaline localizes to specific cellular compartments, influencing its interactions with biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroimidazo[1,2-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is facilitated by the action of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another method involves the condensation of 1-(2-aminophenyl)imidazole with ketones in the presence of ionic liquids, followed by microwave irradiation .
Industrial Production Methods: Industrial production methods for 4-Chloroimidazo[1,2-a]quinoxaline are not extensively documented. the use of scalable synthetic routes such as microwave-assisted reactions and the employment of eco-friendly solvents like ionic liquids are promising approaches for large-scale synthesis .
化学反応の分析
Types of Reactions: 4-Chloroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The imidazoquinoxaline core can participate in redox reactions, although specific conditions and reagents are less documented.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
類似化合物との比較
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Imidazo[1,5-a]quinoxaline: Exhibits similar biological activities but differs in the position of the nitrogen atoms within the ring structure.
Uniqueness: 4-Chloroimidazo[1,2-a]quinoxaline is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable scaffold in drug discovery and material science .
特性
IUPAC Name |
4-chloroimidazo[1,2-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNAIJUDTQWFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NC=CN23)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444706 | |
| Record name | 4-chloroimidazo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191349-69-6 | |
| Record name | 4-chloroimidazo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)












